molecular formula C15H28O5 B12535027 3-Ethyl-3-(2,5,8,11-tetraoxatetradec-13-EN-1-YL)oxetane CAS No. 682319-99-9

3-Ethyl-3-(2,5,8,11-tetraoxatetradec-13-EN-1-YL)oxetane

Cat. No.: B12535027
CAS No.: 682319-99-9
M. Wt: 288.38 g/mol
InChI Key: IVNIDTMQLMCDGU-UHFFFAOYSA-N
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Description

3-Ethyl-3-(2,5,8,11-tetraoxatetradec-13-en-1-yl)oxetane is a chemical compound with the molecular formula C15H28O5. It belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is notable for its unique structure, which includes an oxetane ring and a tetraoxatetradecene chain. Oxetanes are known for their stability and reactivity, making them valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(2,5,8,11-tetraoxatetradec-13-en-1-yl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a suitable diol precursor under acidic conditions. Another approach involves the epoxide ring-opening followed by ring-closing reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of raw materials, controlled reaction conditions, and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-(2,5,8,11-tetraoxatetradec-13-en-1-yl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols .

Scientific Research Applications

3-Ethyl-3-(2,5,8,11-tetraoxatetradec-13-en-1-yl)oxetane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(2,5,8,11-tetraoxatetradec-13-en-1-yl)oxetane involves its interaction with molecular targets through its oxetane ring and tetraoxatetradecene chain. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological molecules. These interactions can affect molecular pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3-(2,5,8,11-tetraoxatetradec-13-en-1-yl)oxetane
  • 3-Propyl-3-(2,5,8,11-tetraoxatetradec-13-en-1-yl)oxetane
  • 3-Butyl-3-(2,5,8,11-tetraoxatetradec-13-en-1-yl)oxetane

Uniqueness

3-Ethyl-3-(2,5,8,11-tetraoxatetradec-13-en-1-yl)oxetane is unique due to its specific ethyl substitution on the oxetane ring, which influences its reactivity and stability. This substitution can affect the compound’s physicochemical properties, making it distinct from other similar oxetane derivatives .

Properties

CAS No.

682319-99-9

Molecular Formula

C15H28O5

Molecular Weight

288.38 g/mol

IUPAC Name

3-ethyl-3-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxymethyl]oxetane

InChI

InChI=1S/C15H28O5/c1-3-5-16-6-7-17-8-9-18-10-11-19-12-15(4-2)13-20-14-15/h3H,1,4-14H2,2H3

InChI Key

IVNIDTMQLMCDGU-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COCCOCCOCCOCC=C

Origin of Product

United States

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